t-Boc-N-Amido-PEG7-propargyl

描述

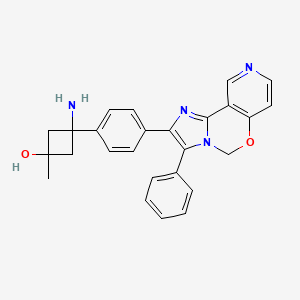

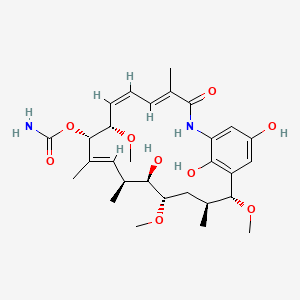

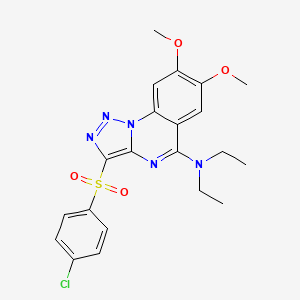

T-Boc-N-Amido-PEG7-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG7-propargyl is C22H41NO9 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amine can be deprotected under mildly acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-Amido-PEG7-propargyl is 463.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 24 . The topological polar surface area is 103 Ų .科学研究应用

Gene Delivery Vectors

t-Boc-N-Amido-PEG7-propargyl has applications in the development of gene delivery vectors. PEGylated bioreducible poly(amido amine)s, synthesized by one-pot Michael-type addition polymerization, use compounds like Boc-PEG diamine. These copolymers condense DNA into nano-scaled PEGylated polyplexes, showing low cytotoxicity and appreciable transfection efficiencies in cell cultures, although slightly lower than those lacking PEG (Lin & Engbersen, 2011).

Synthesis of Chiral γ-Functionalized (E)-Allylic Amines

In the synthesis of chiral γ-functionalized (E)-allylic amines, t-Boc protected propargylic amines are derived from aminoaldehydes, which are essential intermediates for synthesizing γ-functionalized allylic systems. This process involves stannylcupration, offering a regio- and stereocontrolled route (Reginato et al., 1996).

Synthesis of Branched Polyethylene Glycol

t-Boc-N-Amido-PEG7-propargyl is used in synthesizing novel branched polyethylene glycol (PEG) structures, such as Glu(PEG)2. This involves linking two PEG chains through glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc), confirming the utility of Boc in complex polymer structures (Li Ke-liang, 2007).

Study in Amide N-C Cross-Coupling Reactions

t-Boc-N-Amido-PEG7-propargyl is important in understanding the distortion in N-acyl-tert-butyl-carbamates (Boc) relevant to amide N-C cross-coupling reactions. These studies contribute to the design of new amide cross-coupling reactions, where N-C(O) amide bond cleavage is a key step (Szostak et al., 2016).

Targeted Gene Delivery

t-Boc-N-Amido-PEG7-propargyl is used in the conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains onto poly(amido amine) (PAMAM) dendron for targeted gene delivery. This demonstrates the potential of ligand-targeted systems in gene therapy, despite moderate overall gene transfer efficiencies (Yu et al., 2011).

PEGylation of Proteins

The compound is also significant in the PEGylation of proteins, particularly using monodisperse Boc-PEG-NH2. This approach aids in identifying the sites of protein modification, which is crucial for approving PEGylated proteins as drugs (Mero et al., 2009).

Functional Poly(2-oxazolines)

In the field of poly(2-oxazolines) (PAOx), t-Boc-N-Amido-PEG7-propargyl is utilized in functionalization processes, expanding the PAOx chemical toolbox for biomedical applications (Mees & Hoogenboom, 2015).

Systemic siRNA Delivery

PEGylated poly(amido amine)s, synthesized using Boc-N-Amido-PEG7-propargyl, are promising carriers for systemic small interfering RNA (siRNA) delivery in vivo. They effectively decrease polyplex surface charge and interactions with erythrocytes, showing significant gene silencing efficacy combined with low toxicity (Vader et al., 2011).

Amphiphilic Conetwork Gels for Biomedical Applications

The synthesis of amphiphilic conetwork gels from poly(β-amino esters) and poly(amido amine) using t-Boc-N-Amido-PEG7-propargyl demonstrates applications in controlled drug release and tissue engineering (Bhingaradiya et al., 2017).

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDMOHBSNFYPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-Amido-PEG7-propargyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)